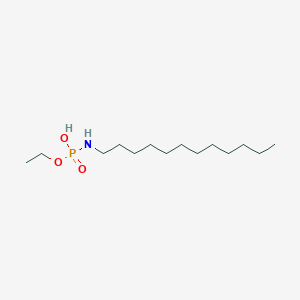

Ethyl laurylphosphoramidate

Description

Structure

3D Structure

Properties

CAS No. |

7408-27-7 |

|---|---|

Molecular Formula |

C14H32NO3P |

Molecular Weight |

293.38 g/mol |

IUPAC Name |

N-dodecyl-ethoxyphosphonamidic acid |

InChI |

InChI=1S/C14H32NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-4-2/h3-14H2,1-2H3,(H2,15,16,17) |

InChI Key |

LRDSXKIWPDZNIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNP(=O)(O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Laurylphosphoramidate

Classical Approaches to Phosphoramidate (B1195095) Synthesis

Classical methods for forming phosphoramidates have been foundational in organophosphorus chemistry, offering reliable, albeit sometimes harsh, conditions for creating the P-N linkage.

The Atherton-Todd reaction, first reported in 1945, is a one-pot method for synthesizing phosphoramidates from a dialkyl phosphite (B83602), an amine, and a tetrahalomethane, typically in the presence of a base. acs.orglondonmet.ac.uk For the synthesis of Ethyl Laurylphosphoramidate, the precursors would be diethyl phosphite and laurylamine (dodecylamine).

The reaction is believed to proceed through the in situ formation of a reactive phosphorus intermediate. In the presence of a base like triethylamine, diethyl phosphite is converted into a more reactive species that is subsequently halogenated by carbon tetrachloride to form diethyl chlorophosphate. acs.orgnih.gov This highly reactive intermediate is not isolated but is immediately subjected to nucleophilic attack by laurylamine to yield the final product, this compound, and triethylammonium (B8662869) chloride. acs.orgresearchgate.net

A general scheme for this synthesis is as follows: (EtO)₂P(O)H + C₁₂H₂₅NH₂ + CCl₄ + Et₃N → (EtO)₂(O)P-NHC₁₂H₂₅ + CHCl₃ + Et₃N·HCl

While the classic reaction uses carbon tetrachloride, which is now restricted due to environmental concerns, alternative halogen sources have been explored. researchgate.net The reaction is broadly applicable to primary and secondary amines, making it a viable, though traditional, route for the title compound. acs.org

| Phosphorus Source | Amine Nucleophile | Halogen Source | Base | Applicability |

|---|---|---|---|---|

| Diethyl Phosphite | Laurylamine | CCl₄ | Triethylamine | Directly applicable for this compound synthesis. acs.orglondonmet.ac.uk |

| Dibenzyl Phosphite | Ammonia (B1221849) | CCl₄ | - | The original reaction demonstrating phosphoramidate formation. acs.org |

| Dimethyl Phosphite | Aniline | CCl₄ | Triethylamine | Demonstrates applicability to less nucleophilic amines. acs.org |

Salt elimination is a direct and widely used method for forming P-N bonds. researchgate.netacs.org The strategy involves the reaction of a phosphorus halide with an amine. The elimination of hydrogen halide, which is neutralized by a base, results in the formation of a salt that can be filtered or washed away, driving the reaction to completion. researchgate.net

For the synthesis of this compound, a suitable precursor would be diethyl chlorophosphate. This electrophilic phosphorus compound reacts readily with the nucleophilic laurylamine. A stoichiometric amount of a tertiary amine base, such as triethylamine, is typically added to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. mdpi.com The resulting triethylammonium chloride precipitates and is removed, leaving the desired phosphoramidate product.

The reaction is represented as: (EtO)₂P(O)Cl + C₁₂H₂₅NH₂ + Et₃N → (EtO)₂(O)P-NHC₁₂H₂₅ + Et₃N·HCl

This method is straightforward but requires the handling of moisture-sensitive phosphoryl halides. researchgate.net The efficiency of the reaction depends on the nucleophilicity of the amine and the reactivity of the phosphoryl chloride.

Modern Synthetic Routes for this compound and Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient, milder, and environmentally benign methods for constructing P-N bonds, avoiding the use of hazardous reagents like carbon tetrachloride or moisture-sensitive phosphorus halides.

Oxidative cross-coupling reactions have emerged as a powerful alternative to the Atherton-Todd reaction. researchgate.net These methods directly couple an H-phosphonate, such as diethyl phosphite, with an amine in the presence of an oxidant. karger.com

One prominent approach utilizes a copper catalyst with molecular oxygen (from air) as the terminal oxidant. karger.comnih.gov This aerobic coupling is highly atom-economical. The reaction between diethyl phosphite and laurylamine would be catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). mdpi.com Primary amines are reported to be excellent substrates for this transformation due to reduced steric hindrance. nih.gov

Another common method employs iodine as the oxidant. nih.govresearchgate.net Iodine mediates the dehydrogenative coupling of diethyl phosphite and an amine. This can be performed with or without a solvent and sometimes uses a co-oxidant like hydrogen peroxide to improve efficiency. nih.govresearchgate.net The synthesis of dodecyl phosphoramidate derivatives of oligonucleotides has been demonstrated using iodine and dodecylamine, highlighting the method's applicability. nih.gov

| Phosphorus Source | Amine Nucleophile | Catalyst/Oxidant | Yield | Reference |

|---|---|---|---|---|

| Dialkyl H-phosphonate | Aryl Amines | CuBr (5 mol%) / Air | Good to Excellent | nih.gov |

| Diethyl H-phosphonate | Various Amines | CuI / O₂ (Air) | Variable | karger.commdpi.com |

| Diethyl H-phosphonate | Sulfoximines/Amines | I₂ / H₂O₂ | 31-96% | nih.govresearchgate.net |

| Phosphite Triester | Dodecylamine | I₂ / Pyridine | Not Reported | nih.gov |

The reaction between azides and trivalent phosphorus compounds, known as the Staudinger reaction, provides a robust pathway to P-N bond formation. acs.org To synthesize this compound, one could react triethyl phosphite with lauryl azide (B81097) (1-azidododecane). The reaction proceeds through a phosphazide (B1677712) intermediate, which then eliminates dinitrogen gas to form an iminophosphorane. acs.org Subsequent hydrolysis of the iminophosphorane yields the desired phosphoramidate and a phosphine (B1218219) oxide. rsc.org A Lewis acid-catalyzed rearrangement of the intermediate can also lead directly to the phosphoramidate.

A related and more direct approach involves the reaction of a phosphoryl azide with an amine. For instance, diethyl phosphoryl azide could react with laurylamine. In this metal-free process, the amine acts as a nucleophile, attacking the phosphorus center and displacing the azide group to form the P-N bond directly. This method offers good functional-group tolerance and avoids the need for a separate hydrolysis or rearrangement step.

| Phosphorus Source | Nitrogen Source | Method | Key Intermediate | Reference |

|---|---|---|---|---|

| Triethyl Phosphite | Lauryl Azide | Staudinger Reaction | Iminophosphorane | acs.org |

| Diethyl Phosphoryl Azide | Laurylamine | Direct Amination | - |

Hydrophosphinylation, the addition of a P-H bond across an unsaturated bond, represents another modern route. researchgate.netacs.org While often used for P-C bond formation, certain variations can be used to create P-N bonds. A notable example is the hydrophosphinylation of nitriles.

A lanthanum-catalyzed direct double hydrophosphinylation of unactivated nitriles has been reported to produce phosphoramidates under certain conditions. karger.com For a compound analogous to this compound, the reaction would involve lauronitrile (dodecanenitrile) and a phosphine oxide. For secondary alkyl and aryl nitriles, the reaction proceeds via a 1,2-addition, where one equivalent of the phosphine oxide adds to the carbon and a second adds to the nitrogen of the nitrile, creating a P-C-N-P framework. karger.com A proposed mechanism for phosphoramidate formation from nitriles involves the initial reaction of sodium diethyl phosphite with the nitrile to form an imine, which then reacts with a second equivalent of the phosphite. nih.gov This route provides a unique pathway from nitriles to phosphoramidate structures.

Table of Mentioned Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| Diethyl Phosphite | Phosphorus Precursor |

| Laurylamine (Dodecylamine) | Nitrogen (Amine) Precursor |

| Carbon Tetrachloride | Halogenating Agent |

| Triethylamine | Base/HCl Scavenger |

| Diethyl Chlorophosphate | Reactive Intermediate/Precursor |

| Dibenzyl Phosphite | Alternative Phosphorus Precursor |

| Dimethyl Phosphite | Alternative Phosphorus Precursor |

| Aniline | Example Amine Nucleophile |

| Copper(I) Iodide (CuI) | Catalyst |

| Iodine (I₂) | Oxidant |

| Hydrogen Peroxide (H₂O₂) | Co-oxidant |

| Triethyl Phosphite | Phosphorus Precursor |

| Lauryl Azide (1-Azidododecane) | Nitrogen Precursor |

| Diethyl Phosphoryl Azide | Phosphorus/Nitrogen Precursor |

| Lauronitrile (Dodecanenitrile) | Nitrogen Precursor |

| Sodium Diethyl Phosphite | Phosphorus Precursor |

Phosphoramidite (B1245037) and H-Phosphonate Chemistries in Phosphoramidate Synthesis

The formation of the crucial phosphorus-nitrogen (P-N) bond in phosphoramidates like this compound can be efficiently achieved through two primary, powerful synthetic strategies: phosphoramidite chemistry and H-phosphonate chemistry. Both methods are renowned for their application in oligonucleotide synthesis but are broadly applicable to the creation of various phosphoramidate structures.

Phosphoramidite Chemistry

The phosphoramidite approach is a stepwise method that involves the activation of a phosphoramidite monomer to couple with a nucleophile, in this case, an alcohol or an amine. For the synthesis of this compound, this would typically involve a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which first reacts with ethanol (B145695) to form an ethyl phosphoramidite intermediate.

The general cycle for this synthesis involves several key steps:

Activation: The phosphoramidite is activated by a weak acid, such as tetrazole. This protonates the diisopropylamino group, converting it into a good leaving group.

Coupling: The activated phosphoramidite intermediate then reacts with lauryl amine (dodecylamine). The nitrogen atom of the amine acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine (B44863) to form a phosphite triester intermediate.

Oxidation: The newly formed P(III) species is unstable and is subsequently oxidized to the more stable P(V) state. A common oxidizing agent for this transformation is aqueous iodine, which converts the phosphite triester into the final phosphoramidate. Alternative oxidation procedures can yield analogs like phosphorothioates.

A proposed reaction scheme is as follows:

Step 1 (Phosphitylation): Ethanol + Dichloro(N,N-diisopropylamino)phosphine → Ethyl (N,N-diisopropylamino)chlorophosphine + HCl

Step 2 (Coupling): Ethyl (N,N-diisopropylamino)chlorophosphine + Lauryl amine → P-ethyl N-lauryl-N',N'-diisopropylphosphinediamine + HCl

Step 3 (Oxidation): P-ethyl N-lauryl-N',N'-diisopropylphosphinediamine + Oxidizing Agent (e.g., I₂/H₂O) → this compound

The steric bulk of the diisopropylamino group is advantageous as it provides a good balance between stability during synthesis and ease of activation.

H-Phosphonate Chemistry

The H-phosphonate method offers a robust alternative for constructing the phosphoramidate linkage. This approach begins with H-phosphonate monoesters, which are stable and easy to handle. The key is the conversion of the H-phosphonate diester intermediate into the target phosphoramidate via an oxidative amidation reaction.

The synthesis of this compound via this route can be conceptualized as:

Formation of H-phosphonate monoester: Diethyl phosphite (diethyl H-phosphonate) can be hydrolyzed to yield ethyl H-phosphonate monoester.

Condensation: The ethyl H-phosphonate monoester is condensed with lauryl alcohol in the presence of a coupling agent like pivaloyl chloride or adamantoyl chloride. This forms an ethyl lauryl H-phosphonate diester.

Oxidative Amidation: The crucial P-N bond is formed in the final step. The H-phosphonate diester is treated with an amine (in this case, ammonia or a primary amine precursor) in the presence of an oxidizing agent, typically iodine, in a solvent such as carbon tetrachloride. This process, a modification of the Atherton-Todd reaction, converts the H-phosphonate diester directly into the desired this compound.

One of the significant advantages of the H-phosphonate method is the stability of the starting materials and the ability to produce various phosphorus-modified analogs from a common H-phosphonate intermediate by choosing different oxidation conditions. Direct coupling of H-phosphonates with amines can be challenging due to side reactions, but preactivation of the H-phosphonate or aminolysis of an in situ-generated aryl H-phosphonate intermediate can lead to more efficient synthesis of N-alkyl H-phosphonamidates.

Table 1: Comparison of Synthetic Chemistries

| Feature | Phosphoramidite Chemistry | H-Phosphonate Chemistry |

| Starting Phosphorus Reagent | P(III) phosphoramidite | P(III) H-phosphonate monoester |

| Key Intermediate | Phosphite triester | H-phosphonate diester |

| P-N Bond Formation | Coupling of activated phosphoramidite with amine, followed by oxidation | Oxidative amidation of H-phosphonate diester |

| Common Activator/Coupling Agent | Tetrazole, Dicyanoimidazole | Pivaloyl chloride, Adamantoyl chloride |

| Oxidation Step | Required after coupling (e.g., I₂/H₂O) | Integrated with amidation (e.g., I₂/Amine/CCl₄) |

| Primary Advantages | High coupling efficiency (>99%), rapid reaction | Stable starting materials, versatile for analog synthesis |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, modern synthetic routes for compounds like this compound are increasingly designed to be environmentally benign. Green chemistry approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, often dramatically reducing reaction times from hours to minutes and improving yields. For the synthesis of phosphoramidates, microwave irradiation can enhance the reaction rate for the formation of the P-N bond. In the context of synthesizing this compound, applying microwave energy to the coupling and oxidation steps could lead to a more efficient process. For instance, the phosphitylation of alcohols and subsequent coupling have been shown to be significantly faster under microwave conditions, with yields of 40% to 90% achieved in just 10 to 15 minutes. This technique can also promote selectivity, potentially reducing the formation of by-products.

Solvent-Free and Alternative Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of.

Solvent-Free Synthesis: Several methods for phosphoramidate synthesis have been developed that operate under solvent-free conditions. For example, the Staudinger-phosphite reaction between an azide (e.g., lauryl azide) and a phosphite (e.g., triethyl phosphite) can proceed efficiently at room temperature without any solvent to yield the corresponding phosphoramidate. Similarly, iodine-catalyzed cross-dehydrogenative coupling of amines and H-phosphonates can be performed under solvent-free conditions. These methods offer simplified workup procedures and significantly reduce chemical waste.

Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity and abundance. While the reactants for this compound may have limited water solubility, using aqueous-organic solvent mixtures, such as aqueous ethanol, can provide a greener reaction medium. An efficient synthesis of phosphoramidates from halides has been demonstrated in aqueous ethanol, which serves as a green reaction medium. Other green solvents, such as bio-derived options or deep eutectic solvents, are also being explored for phosphorylation reactions. For instance, isopropanol (B130326) has been used as a green solvent for certain phosphorylation reactions.

Catalysis with Earth-Abundant Metals

Traditional methods for phosphoramidate synthesis can rely on hazardous reagents. Modern green approaches favor the use of catalysts, particularly those based on earth-abundant and non-toxic metals like copper or iron, to replace stoichiometric and often toxic reagents. Catalytic strategies for forming P-N bonds reflect a move towards more sustainable chemical manufacturing.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Solvents | Volatile organic solvents (e.g., CCl₄, Dichloromethane) | Solvent-free, Water, or Aqueous Ethanol |

| Reagents | Stoichiometric, often toxic (e.g., CCl₄) | Catalytic, less hazardous (e.g., Iodine, Earth-abundant metals) |

| Waste Generation | Higher due to solvent use and by-products | Minimized through atom economy and solvent reduction |

| Reaction Conditions | Often harsh (high temperatures) | Generally milder, room temperature where possible |

Advanced Structural Elucidation of Ethyl Laurylphosphoramidate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as phosphorus-31.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy offers insights into the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of ethyl laurylphosphoramidate, distinct signals are expected for the protons of the ethyl group, the lauryl chain, and the amine group attached to the phosphorus atom.

The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃). The long lauryl chain would show a triplet for the terminal methyl group, a complex multiplet for the numerous methylene groups in the chain, and a distinct multiplet for the methylene group adjacent to the nitrogen atom (-NH-CH₂-). The proton on the nitrogen atom of the phosphoramidate (B1195095) moiety may appear as a broad signal.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.88 | t | 3H | CH₃ (Lauryl) |

| 1.25 | m | 18H | -(CH₂)₉- (Lauryl) |

| 1.30 | t | 3H | CH₃ (Ethyl) |

| 3.05 | m | 2H | -NH-CH₂- (Lauryl) |

| 4.05 | q | 2H | -O-CH₂- (Ethyl) |

| 5.50 | br s | 1H | -NH- |

This data is hypothetical and for illustrative purposes.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, separate signals would be observed for each carbon atom in the ethyl group and the lauryl chain, unless there is overlap in the methylene region of the lauryl chain. The carbon atoms closer to the electronegative oxygen and nitrogen atoms, as well as the phosphorus atom, would appear at a higher chemical shift (downfield).

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 14.1 | CH₃ (Lauryl) |

| 16.3 | CH₃ (Ethyl) |

| 22.7 | CH₂ (Lauryl) |

| 29.3-29.6 | -(CH₂)₇- (Lauryl) |

| 30.5 | CH₂ (Lauryl, adjacent to NH-CH₂) |

| 31.9 | CH₂ (Lauryl) |

| 42.5 | -NH-CH₂- (Lauryl) |

| 61.5 | -O-CH₂- (Ethyl) |

This data is hypothetical and for illustrative purposes.

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis and Stereochemical Insights

Phosphorus-31 (³¹P) NMR is a highly effective technique for probing the chemical environment of phosphorus atoms within a molecule. huji.ac.il Since ³¹P is a 100% abundant, spin-1/2 nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing organophosphorus compounds. huji.ac.il The chemical shift of the phosphorus atom in this compound is sensitive to the nature of the substituents attached to it. For phosphoramidates, the ³¹P chemical shifts typically appear in a characteristic region.

Furthermore, if the phosphorus center is chiral, which would be the case if it were substituted with four different groups, ³¹P NMR can be instrumental in studying the stereochemistry. nih.gov Although this compound itself is not chiral at the phosphorus atom (assuming a simple phosphoramidate structure), related chiral phosphoramidates can be distinguished as diastereomers or enantiomers (with a chiral resolving agent) by ³¹P NMR. The technique can also be used to monitor reactions at the phosphorus center and determine their stereochemical outcome, such as retention or inversion of configuration. nih.gov

Hypothetical ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) | Solvent | Comments |

| ~10-15 | CDCl₃ | A single peak is expected, indicating one phosphorus environment. The exact shift is dependent on the specific electronic environment. |

This data is hypothetical and for illustrative purposes.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the -O-CH₂- and -CH₃ protons of the ethyl group, and along the lauryl chain, for instance, between the -NH-CH₂- protons and the adjacent methylene protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 4.05 ppm would correlate with the carbon signal at δ 61.5 ppm, confirming their assignment to the -O-CH₂- group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. algimed.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). innovareacademics.in This high precision allows for the unambiguous determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated exact masses of possible formulas. innovareacademics.innih.gov For this compound (C₁₄H₃₂NO₂P), HRMS would be used to confirm its elemental composition.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| C₁₄H₃₃NO₂P⁺ | 278.2243 | 278.2245 |

This data is hypothetical and for illustrative purposes. The small difference between the calculated and observed mass would provide strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. unt.edu In a typical MS/MS experiment, precursor ions of this compound, such as the protonated molecule [M+H]⁺, are isolated in the mass spectrometer. These isolated ions are then subjected to collision-induced dissociation (CID), where they collide with an inert gas (e.g., argon), causing them to break apart into smaller product ions. unt.edunih.gov The analysis of these fragments provides a detailed "fingerprint" of the molecule's structure, allowing for the confirmation of its identity and the elucidation of its chemical bonds.

The fragmentation pattern of phosphoramidates is often predictable, with cleavage occurring at the weakest bonds. researchgate.netresearchgate.net For this compound, characteristic fragmentation pathways would include:

Loss of the Lauryl Chain: Cleavage of the C-N bond or rearrangements can lead to the loss of the C12H25 lauryl group.

Cleavage of the P-N Bond: The bond between the phosphorus and nitrogen atoms is a key structural feature, and its fragmentation is a diagnostic indicator for this class of compounds. researchgate.net

Loss of the Ethoxy Group: Fragmentation can occur at the P-O-C linkage, resulting in the loss of the ethoxy (CH₃CH₂O) group.

Phosphate-Derived Fragments: In negative-ion mode, characteristic phosphate-derived ions are often observed, which help to confirm the structure of the phosphorus-containing core. nih.gov

By piecing together the information from these fragment ions, a detailed structural map of this compound can be constructed.

Table 1: Representative MS/MS Fragmentation Data for this compound ([M+H]⁺) This table is illustrative and based on general fragmentation patterns of phosphoramidates.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Inferred Structural Moiety |

| 324.24 | 278.23 | C₂H₆ (Ethane) | Loss from ethoxy group |

| 324.24 | 155.10 | C₁₂H₂₅N (Laurylamine) | Cleavage of P-N bond |

| 324.24 | 137.08 | C₁₂H₂₅NH₂ (Dodecylamine) | Cleavage and rearrangement |

| 324.24 | 99.01 | C₁₂H₂₅NHPO₂ | Phosphate (B84403) core fragment |

Coupling with Chromatography (GC-MS, HPLC-MS) for Purity and Identification

Coupling chromatographic separation techniques with mass spectrometry provides a robust method for both assessing the purity of this compound and confirming its identity within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile and thermally stable compounds. gcms.cz this compound, depending on its thermal stability, could potentially be analyzed via GC-MS. The sample is injected into a gas chromatograph, where it is vaporized and separated from non-volatile impurities. The components travel through a capillary column at different rates depending on their boiling points and interactions with the column's stationary phase. academicjournals.org As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector, providing a mass spectrum that can confirm the molecular weight and fragmentation pattern of the analyte, thus verifying its identity. gcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. chemyx.com For phosphoramidates, reversed-phase HPLC is commonly employed. researchgate.netresearchgate.net In this method, a solution of this compound is injected into the HPLC system. It is then pumped through a column packed with a nonpolar stationary phase (e.g., C18). researchgate.netchromatographytoday.com A polar mobile phase, such as a gradient of water and methanol (B129727) or acetonitrile, is used to elute the compounds. researchgate.net this compound will be separated from impurities based on its relative hydrophobicity. The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. mpi-bremen.de The MS detector provides molecular weight information, confirming the identity of the peak corresponding to this compound and allowing for the quantification of its purity. nih.gov

Table 2: Typical Chromatographic Conditions for this compound Analysis This table presents generalized conditions for the analysis of phosphoramidates.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Purpose |

| HPLC-MS | Reversed-Phase C18, 250 x 4.6 mm | Gradient of Methanol/Water | ESI-Mass Spectrometer | Purity assessment, Identification |

| GC-MS | Capillary, e.g., DB-5ms | Helium | Mass Spectrometer (EI) | Identification, Volatile impurity profiling |

Vibrational Spectroscopy (IR) for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. webassign.net The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. uhcl.edu Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations include:

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the phosphoramidate linkage. fiveable.me

C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ arise from the stretching of C-H bonds in the ethyl and lauryl alkyl chains. libretexts.org

P=O Stretch: A very strong and prominent absorption band, typically in the range of 1200-1300 cm⁻¹, is indicative of the phosphoryl group. Its exact position can be influenced by hydrogen bonding.

P-O-C Stretch: Absorptions related to the P-O-C linkage are expected in the fingerprint region, often around 1000-1100 cm⁻¹.

P-N Stretch: The stretching vibration of the phosphorus-nitrogen bond also appears in the fingerprint region, typically between 900-1000 cm⁻¹.

The presence and position of these bands in the IR spectrum provide direct evidence for the key functional groups, confirming the successful synthesis and structural integrity of this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Frequencies are approximate and based on general data for organophosphorus compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (alkyl) | Stretch | 2850 - 3000 | Strong |

| P=O | Stretch | 1200 - 1300 | Very Strong |

| P-O-C | Stretch | 1000 - 1100 | Strong |

| P-N | Stretch | 900 - 1000 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. libretexts.organton-paar.com The technique involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated, from which the exact positions of all atoms can be determined. mdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: The exact distances and angles between all atoms in the molecule would be determined with high precision.

Conformation: The three-dimensional shape and conformation of the ethyl and lauryl chains, as well as the geometry around the central phosphorus atom, would be revealed.

Intermolecular Interactions: Crucially, this technique elucidates how the molecules pack together in the crystal lattice. For phosphoramidates, hydrogen bonding between the N-H proton of one molecule and the phosphoryl oxygen (P=O) of a neighboring molecule is a common and critical interaction that dictates the supramolecular structure. iucr.orgnih.gov

While obtaining a crystal suitable for X-ray diffraction can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.

Table 4: Representative Crystallographic Data for a Phosphoramidate Compound This table is a hypothetical example based on known structures of similar phosphoramidate compounds.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 22.1 |

| β (°) | 95.5 |

| P=O Bond Length (Å) | 1.48 |

| P-N Bond Length (Å) | 1.63 |

| P-O Bond Length (Å) | 1.57 |

| N-H···O Hydrogen Bond (Å) | 2.9 |

Reactivity and Reaction Mechanisms of Ethyl Laurylphosphoramidate

Hydrolytic Stability and P-N Bond Cleavage Mechanisms

The hydrolytic stability of phosphoramidates, including by extension Ethyl laurylphosphoramidate, is highly dependent on the pH of the surrounding medium. The P-N bond is known to be susceptible to cleavage under acidic conditions. drugfuture.com This lability is attributed to the protonation of the nitrogen atom, which enhances its leaving group ability and facilitates nucleophilic attack by water. drugfuture.com The general mechanism for acid-catalyzed hydrolysis involves the cleavage of the P-N bond to yield the corresponding phosphate (B84403) and amine. drugfuture.com

Conversely, under neutral or alkaline conditions, the P-N bond is comparatively stable. drugfuture.com In alkaline environments (pH > 9), hydrolysis, when it occurs, is typically initiated by the hydroxide (B78521) ion and may lead to cleavage of the P-O ester bond or the P-N amide bond, depending on the specific structure and reaction conditions. drugfuture.com Studies on related phosphoramidates have shown that at pH levels between 6 and 8, intramolecular nucleophilic attack from a neighboring hydroxyl group can lead to the formation of cyclic intermediates, though the relevance of this to the straight-chain lauryl group is likely minimal. drugfuture.com

The competition between P-N and P-O bond cleavage is a key feature of phosphoramidate (B1195095) hydrolysis. For some phosphoramidates, P-N bond cleavage is the predominant reaction under mildly acidic conditions (pH 2-6), while P-O bond cleavage can become more significant in strongly acidic (pH < 2) or alkaline (pH > 8) environments. fda.gov

Table 1: Expected pH-Dependent Hydrolysis Pathways for this compound

| pH Range | Predominant Reaction | Expected Products |

| < 2 | P-O and P-N bond cleavage | Ethyl phosphate, Laurylamine, Phosphoric acid, Ethanol (B145695) |

| 2 - 6 | P-N bond cleavage | Ethyl phosphoric acid, Laurylamine |

| 7 | Relatively stable | Minimal hydrolysis |

| > 8 | P-O or P-N bond cleavage | Sodium ethyl phosphoramidate, Ethanol (if P-O cleavage) or Ethyl phosphate, Laurylamine (if P-N cleavage) |

This table is predictive and based on general phosphoramidate reactivity. Specific rates and product distributions for this compound require experimental verification.

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in this compound is electrophilic and thus a primary site for nucleophilic attack. Nucleophilic substitution at a phosphorus center can proceed through different mechanisms, primarily a dissociative SN1-type pathway involving a metaphosphate intermediate, or an associative two-step addition-elimination mechanism via a pentacoordinate phosphorane intermediate. nih.gov For most phosphoramidates, the associative mechanism is more common. frontiersin.org

In this associative pathway, a nucleophile attacks the phosphorus atom, forming a trigonal bipyramidal intermediate. The stability and subsequent breakdown of this intermediate determine the reaction products. The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom all influence the reaction's stereochemistry and rate. For instance, strong nucleophiles can readily displace the ethoxy or laurylamino groups. The choice of leaving group is critical, with groups that form stable anions or neutral molecules being more easily displaced.

Electrophilic Activation and Transformation Pathways

The phosphoryl oxygen of this compound can be activated by electrophiles. This activation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. A common method for electrophilic activation involves the use of anhydrides, such as triflic anhydride (B1165640) (Tf₂O). d-nb.infonih.gov This process typically involves the electrophilic attack of the anhydride on the electron-rich phosphoryl oxygen, leading to the formation of a highly reactive intermediate. d-nb.infonih.gov

This activated intermediate can then react with various nucleophiles. For example, in the presence of a fluoride (B91410) source, this pathway can be utilized for the synthesis of fluorophosphines. d-nb.infonih.gov While specific studies on this compound are not available, it is plausible that it would undergo similar electrophilic activation, opening up pathways for a variety of chemical transformations that are not readily accessible with the unactivated molecule.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving phosphoramidates are influenced by several factors, including the nature of the reactants, temperature, and the solvent. For hydrolysis reactions, the rate is highly pH-dependent, as discussed previously. Kinetic studies on related compounds have determined rate constants for various partial reactions under different pH conditions. drugfuture.com

Solvent Effects on Reactivity

The choice of solvent can have a profound impact on the reactivity of this compound. Solvents influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to different extents. libretexts.org

Polar protic solvents, such as water and alcohols, can solvate both cations and anions effectively through hydrogen bonding. In the context of hydrolysis, water is not just a solvent but also a reactant. In nucleophilic substitution reactions, protic solvents can solvate the nucleophile, potentially reducing its reactivity. dss.go.th

Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, are also capable of stabilizing charged species but lack the hydrogen-bonding capability of protic solvents. dss.go.th Reactions involving charged nucleophiles often proceed faster in polar aprotic solvents because the nucleophile is less solvated and therefore more reactive. dss.go.th

Nonpolar solvents would be expected to slow down reactions that involve the formation of charged intermediates or transition states. The solubility of this compound itself, with its long lauryl chain, will also vary significantly with the solvent, which in turn affects reaction homogeneity and rates.

Table 2: Predicted Solvent Effects on the Reactivity of this compound

| Solvent Type | Predicted Effect on SN2 Reactions | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Moderate rate | Stabilizes both the ground state and transition state. Can act as a nucleophile. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Increased rate | Stabilizes the transition state more than the ground state, leading to a lower activation energy. |

| Nonpolar (e.g., Hexane, Toluene) | Decreased rate | Poor stabilization of charged transition states. |

This table provides a generalized prediction based on established principles of solvent effects in organic chemistry.

Ligand-Assisted Transformations Involving the Phosphoryl Group

The reactivity of the phosphoryl group can be modulated through the use of ligands, particularly in the context of metal-catalyzed reactions. While specific examples for this compound are not documented, phosphoramidates in general can act as ligands for metal centers. rsc.org The coordination of the phosphoryl oxygen or the amide nitrogen to a metal can alter the electronic properties of the phosphorus center, facilitating transformations such as hydroboration or other catalytic cycles. rsc.org

Ligand-assisted catalysis can offer pathways to reactions that are otherwise difficult to achieve, often with high selectivity and under mild conditions. The development of such catalytic systems for phosphoramidates is an active area of research, and it is conceivable that this compound could be a substrate for such transformations.

Theoretical and Computational Studies on Ethyl Laurylphosphoramidate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. scispace.comarxiv.org For ethyl laurylphosphoramidate, DFT calculations can reveal fundamental properties that govern its reactivity, stability, and intermolecular interactions. By solving the Kohn-Sham equations, DFT methods can accurately compute the ground-state electron density and energy of the molecule. scispace.com

Detailed research findings from DFT studies on analogous phosphoramidate (B1195095) compounds allow for the prediction of key electronic descriptors for this compound. tandfonline.comresearchgate.netscientific.net These calculations typically involve geometry optimization to find the lowest energy structure, followed by the computation of various electronic properties. Functionals like B3LYP combined with basis sets such as 6-31G* are commonly employed for reliable predictions in phosphoramidate systems. tandfonline.comscientific.net

Key electronic properties that can be determined include the distribution of charges on atoms, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net The ESP map visually represents the charge distribution, highlighting electrophilic (positive) and nucleophilic (negative) sites, which is essential for understanding how the molecule will interact with other species. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT (Note: These are representative values based on studies of similar phosphoramidates and would require specific calculation for confirmation.)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability; likely localized on the non-bridging oxygen atoms and the nitrogen atom. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting ability; likely centered around the phosphorus atom (P=O antibonding orbital). |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests high kinetic stability. A large gap implies the molecule is less likely to undergo electronic transitions. |

| Dipole Moment | 3-5 Debye | A significant dipole moment arising from the polar P=O and P-N bonds, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | P: ~+1.2, O(P=O): ~-0.8, N: ~-0.7 | Quantifies the charge distribution, confirming the high polarity of the phosphoramidate headgroup. |

| Electrostatic Potential | Negative potential around P=O oxygen; Positive potential around P and N-H proton. | Predicts sites for electrophilic and nucleophilic attack, respectively. |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the chemical reactions that this compound can undergo, such as hydrolysis of the P-N bond or enzymatic cleavage, is critical for its application as a prodrug or biodegradable surfactant. Computational methods can map out the entire potential energy surface of a reaction, identifying the most likely pathways, intermediates, and transition states. arxiv.org

For phosphoramidates, a key reaction is the cleavage of the phosphorus-nitrogen bond. tandfonline.com DFT calculations can be used to model the reaction mechanism, for instance, a nucleophilic attack on the phosphorus atom. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier, which determines the reaction rate. chemrxiv.orgbohrium.com Methods like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. arxiv.org

Studies on similar phosphoramidate diesters have investigated their conversion to phosphotriesters, revealing complex multi-step processes. tandfonline.com Computational analysis of the key bond-breaking and bond-forming step suggested a one-step SN2(P) process. tandfonline.comnih.gov For this compound, similar analyses could elucidate its stability in different chemical environments (e.g., acidic, basic, or in the presence of specific enzymes) by comparing the activation barriers for different degradation pathways.

Table 2: Computational Analysis of a Putative Hydrolysis Reaction Pathway (This table conceptualizes findings for the acid-catalyzed hydrolysis of the P-N bond in this compound.)

| Reaction Step | Computational Method | Key Finding |

| 1. Protonation | DFT Geometry Optimization | The phosphoryl oxygen is the most likely site of initial protonation, activating the phosphorus center for nucleophilic attack. |

| 2. Nucleophilic Attack | Transition State Search (e.g., QST3, Berny) | A water molecule attacks the phosphorus atom. The transition state shows a pentacoordinate phosphorus center. |

| 3. P-N Bond Cleavage | IRC Calculation | Following the transition state, the P-N bond elongates and breaks, leading to the formation of a phosphoric acid ester and laurylamine. |

| Activation Energy (Ea) | DFT Energy Calculation | The calculated energy barrier provides a quantitative measure of the reaction's feasibility under specific conditions. |

Stereochemical Predictions and Conformational Analysis

This compound is a chiral molecule, with the phosphorus atom serving as a stereocenter. This gives rise to two enantiomers (R and S), which could have different biological activities or degradation rates. Furthermore, the long and flexible lauryl and ethyl chains allow for a vast number of possible conformations.

Computational chemistry provides the tools to explore this complex conformational landscape and predict the stereochemical outcomes of reactions. nih.gov By performing a systematic conformational search or using molecular dynamics, researchers can identify low-energy conformers. The relative energies of these conformers can then be calculated with high accuracy using DFT. tandfonline.com This analysis can reveal the most stable three-dimensional shape of the molecule, which is crucial for understanding its interaction with biological targets like enzymes or receptors.

Furthermore, computational studies can predict the stereochemical course of reactions. For example, in the conversion of P-chiral phosphoramidates, it was found that the reaction often proceeds with epimerization at the phosphorus center, meaning a mixture of stereoisomers is formed. tandfonline.com DFT calculations of the reaction mechanism can help explain why a particular stereochemical outcome—retention, inversion, or epimerization—is favored. nih.gov

Table 3: Example of Conformational Analysis Results (Representative data for different rotamers around the P-O-C and P-N-C bonds of this compound.)

| Conformer | Dihedral Angle (C-N-P-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 178° (anti) | 0.00 | 75.2 |

| 2 | 65° (gauche) | 1.15 | 14.5 |

| 3 | -68° (gauche) | 1.25 | 10.3 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.goviaanalysis.com This is particularly relevant for an amphiphilic molecule like this compound. MD simulations can model how the molecule moves, vibrates, and interacts with its environment, such as water, organic solvents, or lipid bilayers. nih.govlu.se

An MD simulation numerically solves Newton's equations of motion for a system of atoms, with the forces between atoms described by a molecular mechanics force field (e.g., AMBER, GAFF). researchgate.net For this compound, MD simulations could be used to study its self-assembly into micelles or aggregates in an aqueous solution. researchgate.netriverpublishers.com Key parameters like the critical micelle concentration (CMC) and aggregation number can be estimated. Simulations can also reveal the structure of these aggregates, showing how the hydrophobic lauryl chains form a core while the polar phosphoramidate headgroups are exposed to water. researchgate.net Additionally, MD is a powerful tool to simulate the interaction of the molecule with cell membranes, predicting how it partitions into the lipid bilayer and its orientation and effect on membrane properties. nih.govnih.gov

Table 4: Parameters for a Typical MD Simulation of this compound in Water

| Parameter | Description | Example Value/Setting |

| System Composition | Number of molecules and solvent. | 128 this compound molecules, ~20,000 water molecules. |

| Force Field | Defines the potential energy function for all atoms and bonds. | GAFF (General AMBER Force Field) with AM1-BCC charges. researchgate.net |

| Simulation Box | The periodic cell containing the system. | Cubic box, ~8 nm side length. |

| Ensemble | Thermodynamic conditions (constant temperature, pressure). | NPT (Isothermal-isobaric) ensemble. |

| Temperature | System temperature. | 300 K. |

| Simulation Time | Duration of the simulation. | 500 nanoseconds to 1 microsecond. researchgate.netnih.gov |

| Key Outputs | Properties extracted from the simulation trajectory. | Radial distribution functions, aggregation number, solvent accessible surface area (SASA), density profiles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

For applications in drug design or crop protection, it is essential to understand how modifications to the structure of this compound affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their activities. brieflands.comsemanticscholar.org

To build a QSAR model, one would first synthesize and test a series of derivatives of this compound. For each derivative, a set of molecular descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecule, such as its size (e.g., molecular weight), shape, lipophilicity (e.g., logP), and electronic properties (e.g., atomic charges, dipole moment from DFT). scientific.netresearchgate.net Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a selection of these descriptors with the observed biological activity (e.g., IC50). scientific.netresearchgate.net

QSAR studies on other phosphoramidates have successfully identified key determinants for activity. For instance, anti-HIV activity was found to be principally dependent on lipophilicity. nih.gov For antifungal phosphoramidates, specific 3D and electronic descriptors were shown to be important. researchgate.net A validated QSAR model for this compound derivatives could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective molecules. semanticscholar.org

Table 5: Common Molecular Descriptors for a Phosphoramidate QSAR Study

| Descriptor Class | Example Descriptor | Description | Relevance |

| Electronic | qP (Charge on Phosphorus) | The partial atomic charge on the phosphorus atom, calculated via DFT. | Relates to the electrophilicity of the phosphorus center and susceptibility to nucleophilic attack. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. | Relates to how well the molecule fits into a binding site. |

| Hydrophobic | logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key measure of lipophilicity, crucial for membrane permeability and transport. nih.gov |

| Topological | Wiener Index | A topological index based on the graph representation of the molecule. | Encodes information about molecular branching and size. |

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept an electron, influencing reactivity. researchgate.net |

Design and Synthesis of Ethyl Laurylphosphoramidate Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of phosphoramidate (B1195095) derivatives, including those of ethyl laurylphosphoramidate, is heavily influenced by the ProTide (pronucleotide) concept. researchgate.netnih.gov This strategy aims to temporarily mask a phosphonate (B1237965) or phosphate (B84403) group of a biologically active molecule to improve its cellular uptake and subsequent activation. researchgate.netnih.govnih.gov The core principle is to circumvent the often inefficient initial enzymatic phosphorylation step that many nucleoside analogues require for their biological activity. nih.govfrontiersin.org

Key design principles include:

Enhanced Lipophilicity : By attaching lipophilic moieties, such as the lauryl chain and often an aryl group, the resulting pronucleotide becomes more membrane-soluble. frontiersin.orgnih.govsid.ir This increased lipophilicity is intended to facilitate passive diffusion across cellular membranes, thereby increasing the intracellular concentration of the parent compound. frontiersin.orgsid.ir

Intracellular Delivery and Activation : The masking groups are designed to be stable in the extracellular environment but are meant to be cleaved by specific intracellular enzymes, such as esterases or phosphoramidases. researchgate.netacs.org This enzymatic cleavage unmasks the phosphate group, releasing the active nucleotide or its analogue within the target cell. researchgate.netacs.org

Synthesis of N-Substituted Analogues

Modifying the substituent on the nitrogen atom of the phosphoramidate linkage (the laurylamino group in the parent compound) can significantly alter the molecule's properties. Various synthetic methods can be employed to create N-substituted analogues, including N-acyl and N-alkyl derivatives.

Common synthetic strategies include:

Oxidative Cross-Coupling : This approach, often referred to as the Atherton-Todd reaction, involves the reaction of a dialkyl H-phosphonate (e.g., diethyl phosphite) with an amine in the presence of a carbon tetrahalide and a base. tandfonline.commdpi.com A modern variation uses agents like trichloroisocyanuric acid for the initial chlorination of the phosphonate, which then reacts with the desired amine. mdpi.com

Iodine-Mediated Synthesis : Phosphoramidates can be synthesized through the dehydrogenative cross-coupling of a dialkyl H-phosphonate and an amine, catalyzed by iodine. mdpi.comnih.gov This method can proceed under solvent-free conditions or in the presence of an oxidant like hydrogen peroxide. mdpi.comnih.gov

Synthesis from Azides : The Staudinger reaction provides a pathway where an organic azide (B81097) reacts with a trialkyl phosphite (B83602) to form a phosphazide (B1677712) intermediate, which then rearranges to the phosphoramidate. mdpi.comnih.gov

Biocatalytic Synthesis : For creating N-acyl analogues, enzymatic methods offer a green chemistry alternative. nih.gov For example, an aminoacylase (B1246476) can catalyze the acylation of an amino acid, a principle that could be adapted for the synthesis of N-acyl phosphoramidates under mild conditions. nih.gov

| Method | Reactants | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Oxidative Cross-Coupling | Dialkyl H-phosphonate, Amine | CCl₄, Et₃N or Trichloroisocyanuric acid | Forms a P-N bond via an activated phosphorus intermediate. | mdpi.com |

| Iodine-Mediated Coupling | Dialkyl H-phosphonate, Amine | I₂, H₂O₂ | A dehydrogenative method that couples the phosphonate and amine directly. | mdpi.comnih.gov |

| Reaction with Azides | Trialkyl phosphite, Organic azide | None (Staudinger Ligation) | Involves the formation of a phosphazide intermediate that rearranges. | mdpi.comnih.gov |

| Biocatalytic Acylation | Amino Acid, Fatty Acid | Aminoacylase | Enzymatic synthesis of N-acyl compounds, offering high specificity. | nih.gov |

Modifications at the Phosphorus Substituents

The ethyl and laurylamido groups attached to the phosphorus atom in this compound can be replaced with other functionalities, such as different alkyl or aryl groups, to modulate activity and stability. The ProTide strategy frequently incorporates an aryloxy group at this position. researchgate.net

The synthesis of these analogues often involves multi-step procedures:

Phosphorodichloridate Chemistry : A common starting point is phosphorus oxychloride (POCl₃) or a substituted phosphorodichloridate. This reagent can be reacted sequentially with an alcohol (e.g., phenol (B47542) or a substituted phenol) and then with an amine (e.g., laurylamine) in the presence of a base to build the phosphoramidate structure.

Copper-Catalyzed Arylation : A modern and efficient method for introducing an aryl group is the copper-catalyzed oxygen-arylation of dialkyl phosphonates using diaryliodonium salts. organic-chemistry.orgnih.gov This reaction is known for its mild conditions, high yields, and excellent selectivity, and it is applicable to the synthesis of phosphoramidates. organic-chemistry.orgnih.gov The process avoids many of the toxic reagents and harsh conditions associated with traditional methods. organic-chemistry.org

Phosphoramidite-Based Synthesis : Another versatile route uses phosphoramidite (B1245037) reagents, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. acs.org This method involves the reaction of the phosphoramidite with an alcohol, followed by oxidation to the stable P(V) phosphate or phosphoramidate. This is a cornerstone of oligonucleotide synthesis but the principles are applicable to small-molecule synthesis as well. acs.org

Impact of Lauryl Chain Modifications on Molecular Properties

The lauryl (C12) chain is a critical component that largely dictates the lipophilicity of the molecule. frontiersin.orgsid.ir Modifying the length, saturation, or branching of this alkyl chain can have a profound impact on the compound's physicochemical properties and, consequently, its biological performance.

Lipophilicity and Membrane Permeability : The ability of a drug to penetrate cell membranes is often correlated with its lipophilicity. frontiersin.orgsid.ir Altering the hydrocarbon chain directly modulates this property. Studies on related cationic lipids used for gene delivery have shown that changing the lipid chains (e.g., from lauryl to oleyl or phytanyl) significantly affects transfection efficiency, a process dependent on membrane interaction. rsc.orgresearchgate.net While a certain level of lipophilicity is beneficial for membrane crossing, excessive lipophilicity can lead to poor aqueous solubility and aggregation.

| Chain Modification | Example Chain | Likely Impact on Properties | Rationale/Observation | Reference |

|---|---|---|---|---|

| Chain Length | Lauryl (C12) vs. Stearyl (C18) | Increases lipophilicity; may affect enzyme recognition and solubility. | Longer chains increase hydrophobicity but may not always improve biological function. | nih.gov |

| Unsaturation | Oleyl (C18:1) vs. Stearyl (C18:0) | Introduces a kink in the chain, increasing membrane fluidity. Can alter packing and interaction dynamics. | In some lipid systems, unsaturated chains like oleyl lead to higher efficiency than saturated counterparts. | rsc.org |

| Symmetry | Symmetric (e.g., di-lauryl) vs. Non-symmetric (e.g., lauryl-oleyl) | Affects the packing of lipids in membranes and liposomes. | Non-symmetric lipids have been shown to exhibit different, sometimes superior, gene transfection efficiencies compared to symmetric analogues. | rsc.orgresearchgate.net |

Diastereomer Synthesis and Separation for Stereochemical Investigations

The phosphorus atom in this compound is a stereogenic center when the other two substituents on the phosphorus are different (e.g., in an aryloxyphosphoramidate derivative). This gives rise to a pair of diastereomers, designated as SP and RP. The biological activity of such phosphoramidate prodrugs is often highly dependent on the absolute configuration at the phosphorus center. nih.govscilit.commdpi.com

Stereoselectivity in Biological Activity : Research on antiviral phosphoramidates has consistently shown that one diastereomer is often significantly more potent than the other. nih.govacs.org For instance, the SP isomer of sofosbuvir (B1194449) exhibits a much greater anti-HCV activity than its RP counterpart. nih.gov Similarly, a substantial difference in anti-HIV activity was observed between the diastereomers of d4T phosphoramidates. mdpi.com This highlights the necessity of controlling or separating the stereoisomers for therapeutic development.

| Compound | Target | SP Isomer Activity | RP Isomer Activity | Potency Fold Difference (SP vs RP) | Reference |

|---|---|---|---|---|---|

| Sofosbuvir | HCV | Highly Potent | Less Potent | ~18-fold | nih.gov |

| TAF (Tenofovir Alafenamide) | HIV | Highly Potent | Less Potent | ~10-fold | nih.gov |

| Cordycepin ProTide (22S vs 22R) | Dengue Virus | More Potent | Less Potent | Sp-isomers generally showed greater inhibition. | acs.orgacs.org |

Diastereoselective Synthesis and Separation : Given the importance of stereochemistry, significant effort has been dedicated to developing methods for diastereoselective synthesis.

Chiral Auxiliaries : One successful strategy employs a chiral auxiliary, such as (S)-4-isopropylthiazolidine-2-thione, which is attached to the phosphorus reagent. nih.govmdpi.com This auxiliary directs the stereochemical outcome of the subsequent reactions, leading to the preferential formation of one diastereomer. nih.govmdpi.com

Catalytic Methods : Copper-catalyzed reactions have been developed that allow for the diastereoselective synthesis of P-chiral phosphoramidates with high selectivity. nih.gov

Chromatographic Separation : When a synthetic route produces a mixture of diastereomers, they are typically separated using chromatographic techniques. mdpi.com Silica gel column chromatography is a standard and effective method for isolating the individual SP and RP isomers, allowing for their separate biological evaluation. mdpi.commdpi.com

Mechanistic Studies of Ethyl Laurylphosphoramidate Interactions with Biological Systems

Enzyme Interaction Profiling and Mechanism of Inhibition

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme interaction profile and mechanism of inhibition for ethyl laurylphosphoramidate. While general principles of enzyme inhibition are well-established, their specific application to this compound has not been documented in accessible research.

Reversible and Irreversible Inhibition Mechanisms

The concepts of reversible and irreversible inhibition are fundamental to understanding how compounds interact with enzymes. Reversible inhibition involves non-covalent binding between the inhibitor and the enzyme, allowing for the enzyme's activity to be restored upon the inhibitor's removal. This type of inhibition can be further categorized based on the inhibitor's binding site. In contrast, irreversible inhibition occurs when an inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. Restoration of enzyme function in this case typically requires the synthesis of new enzyme molecules. Without specific studies on this compound, it is not possible to determine whether it acts as a reversible or irreversible inhibitor of any particular enzyme.

Competitive and Non-Competitive Inhibition Kinetics

Within the realm of reversible inhibition, kinetic studies can distinguish between competitive and non-competitive mechanisms. Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, thereby competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this scenario, the inhibitor does not compete with the substrate, and its effect cannot be surmounted by increasing substrate concentration. The specific kinetic parameters (K_m and V_max) are altered differently in each case. The determination of whether this compound engages in competitive or non-competitive inhibition would require targeted enzymatic assays, which are not currently available in the public domain.

Interaction with Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics. Interactions with CYPs can lead to inhibition or induction of their activity, which can have significant implications for drug metabolism and toxicity. Inhibition of CYPs can be reversible or irreversible (mechanism-based inhibition) and can lead to elevated plasma concentrations of co-administered drugs. Conversely, induction can increase the rate of metabolism. Given the importance of CYPs, evaluating the potential of compounds like this compound to interact with these enzymes is a key step in understanding their biological activity. However, no research has been published detailing the specific interactions between this compound and any CYP isoforms.

Interaction with UDP-Glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases (UGTs) are another major family of phase II metabolizing enzymes that play a crucial role in the detoxification and elimination of various compounds by conjugating them with glucuronic acid. Inhibition of UGTs can disrupt the clearance of both endogenous substances and xenobiotics. The mechanism of inhibition can be competitive, non-competitive, or mixed. Studies on the interaction of various chemicals with UGTs are essential for predicting potential adverse effects. To date, there are no published studies investigating the potential for this compound to inhibit or serve as a substrate for UGT enzymes.

Binding Site Analysis through Computational Docking and Experimental Probes

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. This method can provide valuable insights into the potential binding site and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Experimental probes can then be used to validate the computational predictions. For a compound like this compound, docking studies could theoretically be performed on various enzyme targets to generate hypotheses about its binding mode. However, no such computational or experimental binding site analyses for this compound have been reported in the scientific literature.

Interfacial Interactions and Membrane Association Dynamics due to the Lauryl Moiety

The interaction of this compound with biological membranes is fundamentally governed by its amphiphilic character. This dual nature arises from the presence of a hydrophilic phosphoramidate (B1195095) headgroup and a hydrophobic lauryl tail. The lauryl moiety, a saturated 12-carbon alkyl chain, is the primary driver for the compound's association with and insertion into the lipid bilayer of cell membranes. The dynamics of this interaction are critical to understanding its biological activity and potential applications.

The hydrophobic lauryl chain promotes the partitioning of this compound from the aqueous environment into the nonpolar interior of the lipid membrane. This process is entropically favorable, as it minimizes the disruption of the hydrogen-bonding network of water by the hydrophobic tail. Once at the membrane surface, the molecule orients itself with the lauryl chain penetrating the hydrophobic core of the bilayer and the more polar ethyl phosphoramidate group residing at the lipid-water interface. This region of the membrane is characterized by the presence of phospholipid headgroups and is a zone of significant chemical and electrical potential gradients.

The association of the lauryl group within the lipid bilayer can induce local changes in membrane properties. The insertion of the alkyl chain can increase the lipid packing order in its immediate vicinity, potentially altering membrane fluidity and thickness. These perturbations can, in turn, influence the function of integral and peripheral membrane proteins. The extent of these effects is dependent on the concentration of this compound within the membrane and the specific lipid composition of the bilayer.

While specific experimental data on the membrane association of this compound is not extensively available in public literature, the behavior of other amphiphilic molecules with similar alkyl chain lengths has been studied. These studies provide a framework for understanding the expected dynamics. Techniques such as isothermal titration calorimetry (ITC) are invaluable for quantifying the thermodynamics of membrane partitioning. ITC measures the heat changes that occur upon the interaction of a ligand (in this case, this compound) with a lipid vesicle suspension, allowing for the determination of the partition coefficient (Kp) and the enthalpy of interaction (ΔH).

Molecular dynamics (MD) simulations offer a computational approach to visualize and understand the interactions at an atomic level. MD simulations can model the insertion process of the lauryl chain into the bilayer, the resulting orientation of the entire molecule, and its effect on the surrounding lipid molecules.

The table below illustrates the type of data that would be generated from biophysical studies on the interaction of an amphiphile like this compound with model lipid membranes. The values are hypothetical and serve to demonstrate the parameters typically measured.

| Parameter | Description | Hypothetical Value for this compound |

| Partition Coefficient (Kp) | A measure of the equilibrium distribution of the compound between the lipid and aqueous phases. A higher Kp indicates greater affinity for the membrane. | 1.5 x 104 |

| Free Energy of Partitioning (ΔG) | The overall energy change associated with the transfer of the molecule from the aqueous phase to the lipid bilayer. A negative value indicates a spontaneous process. | -23.8 kJ/mol |

| Enthalpy of Partitioning (ΔH) | The heat change associated with the partitioning process. It reflects the changes in bonding and intermolecular interactions. | -15.2 kJ/mol |

| Entropy of Partitioning (ΔS) | The change in disorder of the system upon partitioning. A positive value, often driven by the hydrophobic effect, indicates an increase in disorder. | 28.8 J/mol·K |

| Area per Molecule Increase | The change in the surface area occupied by each lipid molecule upon insertion of the compound, indicating membrane expansion or condensation. | +0.05 nm2 |

| Order Parameter (SCD) Change | A measure of the ordering of the lipid acyl chains. An increase suggests a more ordered, less fluid membrane environment around the inserted molecule. | +0.12 (for C8 of lipid chain) |

| Note: The data in this table is illustrative and not based on direct experimental results for this compound. |

Fundamental Research Applications of Ethyl Laurylphosphoramidate

Use as a Model Compound for Phosphorus Chemistry Studies

The study of phosphoramidates is crucial for understanding the mechanisms of many biochemical processes, including phosphorylation and the action of certain enzymes. Ethyl laurylphosphoramidate can serve as a valuable model compound in phosphorus chemistry for several reasons. Its structure allows for the investigation of the reactivity of the P-N bond, which is of significant interest in the synthesis of various organophosphorus compounds. researchgate.net

Research in this area could involve studying the kinetics and mechanisms of its hydrolysis under different conditions, which can provide insights into the stability of phosphoramidate (B1195095) linkages. acs.org Furthermore, the presence of both an ester (ethyl) and an amide (lauryl) linkage to the phosphorus atom allows for comparative studies of their relative reactivity and cleavage patterns. A series of O,O-dialkyl N,N-dialkyl phosphoramidates have been analyzed to understand their fragmentation patterns under mass spectrometry, providing a basis for the characterization of such compounds. nist.gov The synthesis and properties of various phosphoramidates have been a subject of study for decades, with early work laying the foundation for understanding their chemical behavior. researchgate.net

Probes for Mechanistic Studies in Enzymology

Phosphoramidates have emerged as a novel class of activity-based probes (ABPs) for studying the function of enzymes, particularly serine proteases. tandfonline.comnih.gov These probes form a covalent bond with the catalytically active enzyme, allowing for its detection and characterization. tandfonline.comnih.gov The specificity of these probes can be tuned by altering the amino acid recognition element adjacent to the reactive phosphoramidate group. nih.gov

Given its structure, this compound could potentially be adapted for use as an enzymatic probe. The phosphoramidate moiety can act as the "warhead" that reacts with the active site of an enzyme, while the lauryl and ethyl groups could be modified to enhance binding affinity or introduce reporter tags. oup.com For instance, phosphoramidate peptides have been successfully synthesized and used as ABPs for serine proteases, demonstrating the versatility of this chemical group in designing molecular probes. tandfonline.comnih.gov The development of such probes is crucial for functional proteomics studies and for understanding the role of enzymes in various physiological and pathological processes. tandfonline.com Enzymes are widely used as detection probes in various biological assays due to their sensitivity and broad applications. tandfonline.com

Potential in Material Science and Supramolecular Chemistry

The amphiphilic character of this compound, with its distinct hydrophobic tail (lauryl group) and hydrophilic head (phosphoramidate group), suggests its potential for self-assembly into organized structures in aqueous or non-aqueous media. cymitquimica.com This property is central to the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. cymitquimica.com

Amphiphilic molecules can form a variety of aggregates, such as micelles, vesicles, and nanofibers, which have applications in drug delivery, nanotechnology, and materials science. cymitquimica.comnih.gov For example, the self-assembly of amphiphilic oligonucleotide conjugates has been shown to form complex architectures like ribbons and vesicles. spectrumchemical.com Similarly, nucleoside phosphoramidate functionalized peptides have been observed to form nanofibers that can be triggered to organize into higher-ordered hydrogel structures by enzymatic activity. cymitquimica.commagritek.com The ability of phosphoramidates to participate in such self-assembly processes highlights the potential of this compound in the design of novel "smart" materials that can respond to external stimuli. cymitquimica.com

Development of Novel Chemical Reagents and Catalysts

Phosphoramidates are versatile intermediates in organic synthesis. researchgate.net The P-N bond can be cleaved under specific conditions, allowing for the introduction of a phosphoryl group onto other molecules. This reactivity has been exploited in the synthesis of a wide range of compounds, including modified nucleosides and other biologically active molecules. chemicalbook.comncats.io